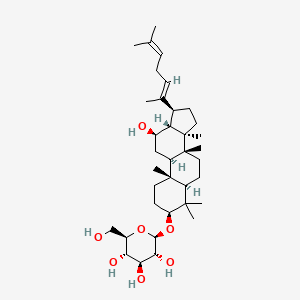
Isoginsenoside Rh3
Overview
Description
Isoginsenoside Rh3 is a triterpenoid saponin derived from the fruits of Panax ginseng C. A. Meyer . This compound is known for its diverse biological activities and potential therapeutic applications. It has a molecular formula of C36H60O7 and a molecular weight of 604.86 g/mol .
Mechanism of Action
Target of Action
Isoginsenoside Rh3 is a triterpenoid saponin derived from the fruits of Panax ginseng It’s known that ginsenosides, including this compound, exhibit diverse molecular mechanisms of action, regulating most known modulators of carcinogenesis .
Mode of Action
For instance, they have been shown to modulate cell proliferation mediators, growth factors, tumor suppressors, oncogenes, cell death mediators, inflammatory response molecules, and protein kinases .
Biochemical Pathways
This compound likely affects multiple biochemical pathways. Ginsenosides have been shown to modulate various signaling pathways, including those involving cell proliferation mediators, growth factors, tumor suppressors, oncogenes, cell death mediators, inflammatory response molecules, and protein kinases . A genome-scale metabolic network offers a holistic view of ginsenoside biosynthesis, helping to predict genes associated with the production of pharmacologically vital dammarane-type ginsenosides .
Pharmacokinetics
It’s known that ginsenosides, such as re, are quickly absorbed in the gastrointestinal tract, metabolized mainly to rh1 and f1 by intestinal microflora before absorption into the blood, and quickly cleared from the body . These properties may also apply to this compound.
Result of Action
This compound has been shown to have anti-proliferative effects on HCT116 colorectal cancer cells . It inhibits cell proliferation, invasion, and migration, arrests cells at the G1 phase, and increases apoptosis . Moreover, it downregulates genes related to DNA replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage conditions can affect the stability of the compound . Furthermore, the bioavailability and efficacy of this compound may be influenced by factors such as the individual’s metabolic rate, the presence of other compounds, and the pH of the environment.
Biochemical Analysis
Biochemical Properties
Isoginsenoside Rh3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant impact on the modulation of immune response in cancer diseases .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the proliferation, invasion, and migration of HCT116 colorectal cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it has been found to downregulate genes related to DNA replication .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown changes in its effects. It has been observed to inhibit HCT116 cell proliferation, invasion, and migration, arrest cells at the G1 phase, and increase apoptosis .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoginsenoside Rh3 typically involves the selective protection of hydroxyl groups, followed by glycosylation reactions. One common method starts with protopanaxadiol as the initial material. The 12-hydroxyl group is selectively protected, and the 20-hydroxyl group undergoes dehydration to form a double bond. This intermediate is then subjected to glycosylation using glucose donors in the presence of Lewis acids or solid acid catalysts . The final product is obtained after deprotection and purification steps.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to ensure consistency. The use of advanced purification techniques, such as high-performance liquid chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Isoginsenoside Rh3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds or carbonyl groups.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds .
Scientific Research Applications
Isoginsenoside Rh3 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid saponins and their derivatives.
Biology: Research has shown its potential in modulating biological pathways and cellular processes.
Medicine: this compound exhibits anti-cancer, anti-inflammatory, and cardioprotective properties.
Comparison with Similar Compounds
Isoginsenoside Rh3 is unique among triterpenoid saponins due to its specific glycosylation pattern and biological activities. Similar compounds include:
Ginsenoside Rh2: Known for its anti-cancer properties but differs in its glycosylation pattern.
Ginsenoside Rg3: Exhibits anti-inflammatory and anti-cancer activities but has a different molecular structure.
Ginsenoside Rb1: Primarily known for its neuroprotective effects and differs significantly in its glycosylation.
Properties
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O7/c1-20(2)10-9-11-21(3)22-12-16-36(8)28(22)23(38)18-26-34(6)15-14-27(33(4,5)25(34)13-17-35(26,36)7)43-32-31(41)30(40)29(39)24(19-37)42-32/h10-11,22-32,37-41H,9,12-19H2,1-8H3/b21-11+/t22-,23-,24-,25+,26-,27+,28+,29-,30+,31-,32+,34+,35-,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLXREOMFNVWOH-DNQFHFKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)
![(1R,3S,4R,5R,6S)-4-Methyl-1,4,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-3-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B3028097.png)

![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)
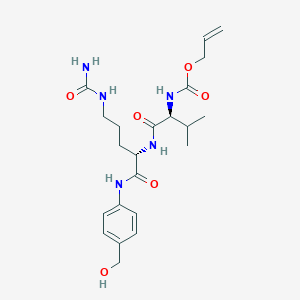
![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)

![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)
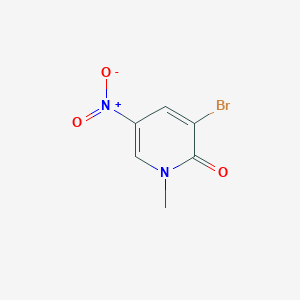

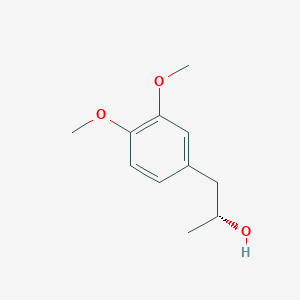
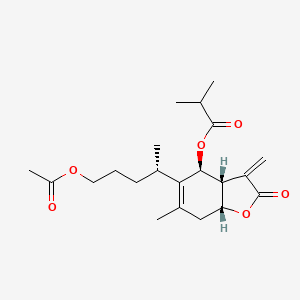
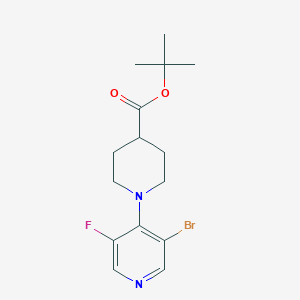
![N-[2-[acetyl-[2-[acetyl(2-hydroxyethyl)amino]ethyl]amino]ethyl]-N-methylacetamide](/img/structure/B3028117.png)
